molecular formula C13H10ClF3N4O2S2 B2553915 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide CAS No. 392298-83-8

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

Cat. No. B2553915
CAS RN: 392298-83-8
M. Wt: 410.81
InChI Key: SXYDZQHNGDAVRQ-UHFFFAOYSA-N
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Description

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C13H10ClF3N4O2S2 and its molecular weight is 410.81. The purity is usually 95%.
BenchChem offers high-quality 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Interaction Studies

Compounds related to 2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide exhibit intricate molecular structures and participate in diverse intermolecular interactions. For example, N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-chlorophenyl}acetamide demonstrates a 'V' shaped molecular configuration, with notable intermolecular hydrogen bonds and π interactions forming 3-D arrays. These structural features are crucial for understanding the molecular interactions and designing molecules with targeted properties (Boechat et al., 2011).

Synthesis and Pharmacological Evaluation

The synthesis and pharmacological evaluation of thiadiazole derivatives, like the bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have shown potent and selective inhibition of key enzymes. BPTES and its analogs serve as significant probes for therapeutic potential, particularly in inhibiting glutaminase to attenuate the growth of certain cancer cell lines. This demonstrates the compound's relevance in developing new pharmacological inhibitors (Shukla et al., 2012).

Heterocyclic Synthesis Applications

Thiadiazole derivatives serve as versatile precursors for synthesizing various heterocyclic compounds. The capacity of thioureido-acetamides to engage in one-pot cascade reactions exemplifies excellent atom economy and provides access to significant heterocycles like 2-iminothiazoles, thioparabanic acids, and others. These synthetic strategies underline the compound's utility in generating structurally diverse heterocycles with potential biological activities (Schmeyers & Kaupp, 2002).

Analytical Applications

In analytical chemistry, derivatives like 5-acetamido-1,3,4-thiadiazole-2-sulfonamide (acetazolamide) have been analyzed in plasma to determine drug concentration levels, showcasing the compound's significance in pharmacokinetics and drug monitoring. This illustrates the application of such compounds in developing sensitive analytical methods for drug analysis (Bayne, Rogers, & Crisologo, 1975).

Antibacterial and Antitumor Activities

Thiadiazole derivatives have been synthesized and evaluated for their antibacterial and antitumor activities, providing a foundation for developing new therapeutic agents. For instance, certain derivatives have shown significant activity against bacterial strains and cancer cell lines, highlighting the compound's potential in medicinal chemistry and drug development (Ramalingam, Ramesh, & Sreenivasulu, 2019).

properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N4O2S2/c1-6(22)18-11-20-21-12(25-11)24-5-10(23)19-9-4-7(13(15,16)17)2-3-8(9)14/h2-4H,5H2,1H3,(H,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYDZQHNGDAVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide

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